molecular formula C16H16O2 B8612944 1-methyl-4-(4-prop-2-enoxyphenoxy)benzene

1-methyl-4-(4-prop-2-enoxyphenoxy)benzene

Cat. No.: B8612944
M. Wt: 240.30 g/mol
InChI Key: YKKOYRYVUGLOAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4’-Methylphenoxy)phenyl allyl ether is an organic compound that belongs to the class of ethers It is characterized by the presence of an allyl group attached to a phenyl ring, which is further substituted with a methylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The most common method for synthesizing 4-(4’-Methylphenoxy)phenyl allyl ether is through the Williamson ether synthesis. This involves the reaction of an alkoxide ion with an alkyl halide in an S_N2 reaction. For this compound, sodium 4-(4’-methylphenoxy)phenoxide reacts with allyl bromide to form the desired ether .

Industrial Production Methods

Industrial production of ethers like 4-(4’-Methylphenoxy)phenyl allyl ether typically involves large-scale Williamson ether synthesis. This process is optimized for high yield and purity, often using dimethoxyethane as a solvent to ensure a homogeneous reaction mixture .

Chemical Reactions Analysis

Types of Reactions

4-(4’-Methylphenoxy)phenyl allyl ether undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium hydride in aprotic solvents.

Major Products

    Oxidation: Formation of corresponding phenols or quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted ethers or phenols.

Scientific Research Applications

4-(4’-Methylphenoxy)phenyl allyl ether has various applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4’-Methylphenoxy)phenyl allyl ether involves its ability to undergo Claisen rearrangement. This reaction proceeds through a concerted mechanism, where the allyl group migrates to the ortho position of the phenyl ring, resulting in the formation of a new carbon-carbon bond and the dearomatization of the phenyl ring . This rearrangement is facilitated by the presence of acid catalysts and elevated temperatures.

Comparison with Similar Compounds

Similar Compounds

    Allyl phenyl ether: Similar structure but lacks the methylphenoxy group.

    4-Methoxyphenyl allyl ether: Contains a methoxy group instead of a methylphenoxy group.

    Phenyl allyl ether: Basic structure without any additional substituents.

Uniqueness

4-(4’-Methylphenoxy)phenyl allyl ether is unique due to the presence of the methylphenoxy group, which imparts distinct chemical properties and reactivity.

Properties

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

1-methyl-4-(4-prop-2-enoxyphenoxy)benzene

InChI

InChI=1S/C16H16O2/c1-3-12-17-14-8-10-16(11-9-14)18-15-6-4-13(2)5-7-15/h3-11H,1,12H2,2H3

InChI Key

YKKOYRYVUGLOAH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC=C(C=C2)OCC=C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4-(4'-methylphenoxy)phenol (4.75 g, 23.30 mmol), potassium carbonate (4.17 g, 30.30 mmol) and allyl bromide (2.22 mL, 25.60 mmol) in DMF (50 mL) was stirred for 5 h at 60° C. After cooling, the reaction mixture was neutralized with 1 N HCl and extracted with ethyl acetate. The organic extract was washed with brine, dried over sodium sulfate, filtered and concentrated to afford an oil which was chromatographed on silica gel (15% ethyl acetate/hexane) to afford 4-(4'-methylphenoxy)phenyl allyl ether.
Quantity
4.75 g
Type
reactant
Reaction Step One
Quantity
4.17 g
Type
reactant
Reaction Step One
Quantity
2.22 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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